Ethyl [2,3'-bipyridine]-6-carboxylate
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Overview
Description
Ethyl [2,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. The bipyridine scaffold consists of two pyridine rings connected at different positions, and in this case, the connection is at the 2 and 3 positions. The ethyl ester functional group at the 6-position of one of the pyridine rings adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6-carboxylate, often involves cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and a palladium catalyst.
Negishi Coupling: This reaction involves the use of organozinc compounds with a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs homogeneous catalytic systems to achieve high yields. The use of nickel chloride (NiCl2·6H2O) without external ligands has been shown to efficiently catalyze the formation of bipyridines .
Chemical Reactions Analysis
Types of Reactions: Ethyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethyl ester group to a carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Ethyl [2,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of photosensitizers and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers and facilitating electron transfer processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochromic devices.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications
Uniqueness: Ethyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility and potential for functionalization compared to other bipyridine derivatives .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3 |
InChI Key |
OMCWZZNOWUEKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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